ethyl (2E)-2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate
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Overview
Description
ethyl (2E)-2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate is an organic compound with the molecular formula C14H16N2O4 and a molecular weight of 276.29 g/mol . It is a derivative of cyanoacrylate and is characterized by the presence of a cyano group, an ethyl ester, and a dimethoxyphenylamino group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of ethyl (2E)-2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 2,4-dimethoxyaniline under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the cyano group of ethyl cyanoacetate reacts with the amino group of 2,4-dimethoxyaniline to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Chemical Reactions Analysis
ethyl (2E)-2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ethyl (2E)-2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity. The dimethoxyphenylamino group can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
ethyl (2E)-2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate can be compared with other cyanoacrylate derivatives, such as:
Ethyl cyanoacetate: Lacks the dimethoxyphenylamino group, making it less versatile in certain applications.
Methyl 2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its reactivity and solubility.
2-Cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoic acid: The carboxylic acid derivative, which has different solubility and reactivity properties compared to the ester.
This compound is unique due to its combination of functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(2,4-dimethoxyanilino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-4-20-14(17)10(8-15)9-16-12-6-5-11(18-2)7-13(12)19-3/h5-7,9,16H,4H2,1-3H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEYYYACCPELHZ-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=C(C=C1)OC)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=C(C=C(C=C1)OC)OC)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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